[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol
Description
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBAMPCOZSGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Process (From Patent Literature)
- Preparation of intermediates such as 2-chloro-5-dioxolane-2-yl-4-(4-fluorophenyl)-6-isopropylpyrimidine via treatment of trihalogenopyrimidine derivatives.
- Subsequent nucleophilic substitution using sodium hydride and N-methylmethanesulfonamide in dry DMF to yield the target compound or its precursors.
Barbier-Type Reaction for Direct Synthesis
A more direct and efficient synthetic approach involves the Barbier-type reaction , which couples a pyrimidine halide with a fluorobenzaldehyde derivative in the presence of lithium metal under sonication:
- Reaction Conditions:
- Reactants: 5-bromopyrimidine and 4-bromo-3-fluorobenzaldehyde
- Metal: Lithium powder
- Solvent: Tetrahydrofuran (THF) under inert atmosphere (argon)
- Sonication: Ultrasound cleaning bath for 40 minutes to facilitate reaction
- Workup: Ethanol is used to quench excess lithium, followed by aqueous extraction and purification by silica gel column chromatography.
- Yield and Purity: The product, this compound, is obtained as a light yellow solid with a yield of approximately 59% and melting point of 138–142 °C.
This method is advantageous due to its one-step carbon–carbon bond formation and mild conditions compared to multi-step oxidation/reduction routes.
Characterization and Purification
- Purification: Column chromatography on silica gel is commonly used to isolate the pure compound.
- Spectroscopic Data:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Multi-step from trihalogenopyrimidine | 2,4,6-trihalogenopyrimidine-5-carbaldehyde, barbituric acid derivatives | Sodium hydride, DMF, low temperatures, peracetic acid (oxidation) | ~70 (intermediates) | Economical for intermediates, scalable | Hazardous reagents, multi-step, low temp |
| Barbier-type reaction | 5-bromopyrimidine, 4-bromo-3-fluorobenzaldehyde | Lithium metal, THF, sonication | ~59 | One-step C–C bond formation, mild conditions | Moderate yield, requires inert atmosphere |
Research Findings and Notes
- The Barbier reaction is a valuable synthetic tool for constructing the pyrimidinylmethanol scaffold with fluorophenyl substitution, offering a relatively straightforward and efficient route.
- Multi-step processes involving halogenated pyrimidines and formyl intermediates are well-documented but often involve environmentally unfriendly steps and expensive reagents.
- The presence of the fluorophenyl group is crucial for biological activity, and the synthetic routes are tailored to preserve this functionality while introducing the hydroxymethyl group at the 5-position of the pyrimidine ring.
- The compound is frequently used as a ligand in coordination chemistry and as a building block in medicinal chemistry, necessitating high purity and well-characterized synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid, while nucleophilic substitution can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol exhibits significant anticancer activity. A notable study evaluated a series of pyrimidine derivatives, including this compound, against various human cancer cell lines. The findings showed that it inhibited cell growth effectively, with IC50 values suggesting strong antiproliferative effects .
Case Study: NCI Evaluation
The National Cancer Institute (NCI) conducted evaluations on related pyrimidine compounds, revealing promising results in terms of antitumor activity. The compound's mechanism appears to involve the disruption of tubulin polymerization, a critical target in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was quantitatively assessed using zone of inhibition tests, where it showed competitive results compared to standard antibiotics .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Statin Development
Rosuvastatin-Related Derivatives
- 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-methanol (CAS: 147118-36-3) Structure: Differs by additional isopropyl and methylsulfonylamino groups. Molecular Formula: C₁₆H₂₀FN₃O₃S (MW: 353.41 g/mol) . Role: Key impurity in rosuvastatin synthesis, highlighting its relevance in quality control during statin production. Properties: Higher lipophilicity (LogP ~3.375) compared to rosuvastatin (LogP 0.13), impacting solubility and metabolic stability .
- Calcium Bis[(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)aminopyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate] Structure: Extended side chain with dihydroxyheptenoate for HMG-CoA reductase inhibition. Molecular Formula: C₄₄H₅₄CaF₂N₆O₁₂S₂ (MW: ~1001.14 g/mol) . Role: Active pharmaceutical ingredient (API) of rosuvastatin, emphasizing the hydroxymethyl-pyrimidine core’s importance in statin activity .
Key Differences :
| Property | [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol | Rosuvastatin Calcium |
|---|---|---|
| LogP | 3.375 | 0.13 |
| Solubility | Low in water | Hydrophilic (aqueous soluble) |
| Bioactivity | Intermediate/metabolite | Potent HMG-CoA reductase inhibitor |
| Molecular Weight | 353.41 g/mol | 1001.14 g/mol |
Kinase Inhibitor Derivatives
Avapritinib Precursors
- (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine
Selumetinib Sulfate
Miscellaneous Analogs
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
- Structure : Trifluoromethyl substituent replaces 4-fluorophenyl.
- Molecular Formula : C₆H₅F₃N₂O (MW: 178.11 g/mol).
- Properties : Higher electronegativity due to -CF₃, increasing metabolic resistance but reducing bioavailability compared to fluorophenyl analogs .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Biological Activity
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 5-position. The synthesis typically involves methods such as nucleophilic substitution or palladium-catalyzed reactions to introduce the fluorophenyl moiety effectively.
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine analogs can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | CDK Inhibition (nM) | Selectivity Ratio (CDK9/CDK2) | Cell Line Tested | GI50 (nM) |
|---|---|---|---|---|
| 12e | 3-7 | >80 | HCT-116 | <10 |
| 12f | >10 | <3 | HCT-116 | >30 |
Compound 12e, for example, has shown potent inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .
2. Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. For example, compounds with similar structures have been shown to inhibit cyclooxygenase-2 (COX-2) activity.
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| 5 | 0.04 ± 0.09 |
| 6 | 0.04 ± 0.02 |
These compounds demonstrate comparable efficacy to established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been explored extensively. Studies indicate that certain analogs exhibit moderate to good activity against various bacterial strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial potency, making them viable candidates for further development .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the significance of substituents on the pyrimidine ring:
- Fluorine Substitution : The presence of fluorine at the para position of the phenyl group enhances lipophilicity and biological activity.
- Hydroxymethyl Group : The hydroxymethyl group at the 5-position is crucial for maintaining biological activity, as it may participate in hydrogen bonding interactions.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models:
- In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- In Vivo Models : Animal studies demonstrated that selected derivatives significantly reduced tumor growth in xenograft models, supporting their potential as therapeutic agents.
Q & A
Q. What are the standard synthetic methodologies for [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves introducing a hydroxymethyl group at the 5-position of a pre-functionalized pyrimidine ring. A nucleophilic substitution reaction using formaldehyde under basic conditions (e.g., NaOH) is common . Optimization includes controlling temperature (e.g., 60–80°C) and stoichiometry to minimize side products. Purification via column chromatography or recrystallization ensures high purity (>98%) .
Q. How can researchers validate the structural identity of this compound?
Combine spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.8 ppm and pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : Exact mass (calc. for C₁₁H₁₀FN₂O: 204.0699) to verify molecular ion peaks .
- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Recrystallization : Use methanol/water mixtures for high recovery yields.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–50% EtOAc) .
- TLC Monitoring : Rf ~0.4 in EtOAc/hexane (1:1) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?
Utilize programs like SHELXL for refinement, particularly for high-resolution data (<1.0 Å). For twinned crystals, employ twin-law matrices in SHELXL to deconvolute overlapping reflections . Reference analogous fluorophenyl-pyrimidine structures (e.g., CCDC entries from ) to validate bond lengths and angles .
Q. What pharmacological mechanisms are associated with pyrimidine-methanol derivatives, and how can this compound be evaluated for bioactivity?
Pyrimidine-methanol scaffolds are intermediates in statins (e.g., rosuvastatin) and inhibit enzymes like HMG-CoA reductase . Assess bioactivity via:
- In vitro assays : Measure IC₅₀ against target enzymes using fluorogenic substrates.
- Cellular models : Test cytotoxicity and lipid-lowering effects in hepatocytes .
Q. How do researchers address contradictions in solubility data for this compound across different studies?
Discrepancies often arise from polymorphic forms or solvent impurities. Characterize polymorphs via:
- DSC/TGA : Identify thermal transitions (e.g., melting points: 134–136°C in ).
- PXRD : Compare diffraction patterns with known forms . Standardize solvent systems (e.g., DMSO for in vitro assays) .
Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?
- LC-MS/MS : Identify low-abundance contaminants (e.g., unreacted intermediates) with MRM transitions .
- ICP-OES : Screen for heavy metals (e.g., Pd from catalytic steps) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) .
Methodological Considerations
Q. How should researchers handle air- or moisture-sensitive derivatives of this compound?
- Storage : Under nitrogen at –20°C in amber vials .
- Reaction Conditions : Use Schlenk lines for anhydrous reactions .
Q. What computational tools can predict the metabolic pathways of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
